2-Propoxyacetic acid
Overview
Description
2-Propoxyacetic acid is an organic compound with the molecular formula C5H10O3. It is a colorless to light-yellow liquid that is known for its applications in various scientific fields. The compound is characterized by its propoxy group attached to the acetic acid moiety, making it a versatile chemical in organic synthesis and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Propoxyacetic acid can be synthesized through the reaction of propanol with chloroacetic acid under basic conditions. The reaction typically involves the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction, resulting in the formation of this compound.
Industrial Production Methods: In industrial settings, this compound is produced through a similar synthetic route but on a larger scale. The process involves the careful control of reaction conditions, including temperature and pH, to ensure high yield and purity of the product. The use of continuous reactors and advanced purification techniques such as distillation and crystallization are common in industrial production .
Chemical Reactions Analysis
Types of Reactions: 2-Propoxyacetic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or aldehydes.
Substitution: The propoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Bases like sodium hydroxide or potassium carbonate are used to facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of various substituted acetic acid derivatives.
Scientific Research Applications
2-Propoxyacetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of esters and amides.
Biology: The compound is used in the study of metabolic pathways and enzyme reactions.
Industry: this compound is used in the production of specialty chemicals, solvents, and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of 2-propoxyacetic acid involves its interaction with specific molecular targets and pathways. The propoxy group allows the compound to participate in various chemical reactions, influencing metabolic pathways and enzyme activities. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Propanoic acid: Similar in structure but lacks the propoxy group.
Acetic acid: The simplest carboxylic acid, lacking the propoxy group.
Butyric acid: Contains a longer carbon chain but lacks the propoxy group.
Uniqueness: 2-Propoxyacetic acid is unique due to the presence of the propoxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in organic synthesis and industrial applications, offering versatility that similar compounds may not provide .
Properties
IUPAC Name |
2-propoxyacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O3/c1-2-3-8-4-5(6)7/h2-4H2,1H3,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGUYGLMQEOSQTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40202900 | |
Record name | Acetic aid, propoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40202900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54497-00-6 | |
Record name | 2-Propoxyacetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054497006 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 54497-00-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=294106 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Acetic aid, propoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40202900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-propoxyacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-Propoxyacetic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q6K32L9D5X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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